molecular formula ¹³C₆H₅NO₂ B1142442 (2,3,4,5,6-13C5)pyridine-3-carboxylic acid CAS No. 1189954-79-7

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

Cat. No. B1142442
Key on ui cas rn: 1189954-79-7
M. Wt: 129.07
InChI Key:
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Patent
US05424274

Procedure details

The acid chloride starting material of Example 1 (12.81 g=0.0345 mole) was dissolved in 100 ml CH2Cl2. To this solution was added 4.68 g (0.0373 mol) of glycine methyl ester hydrochloride. This mixture was cooled in an ice bath before adding 10 ml of ethyldiisopropylamine (EDPA) (0.0574 mole) by pipet. The ice bath was removed, and the reaction stirred overnight at room temperature. 19F NMR showed the reaction was incomplete. An additional 3 ml of EDPA (0.172 mol) was added. After 1/2 hour a gas chromatographic assay showed complete reaction. It was washed with dilute HCl and extracted with CH2C2. The CH2Cl2 layer was dried with MgSO4, filtered and concentrated to 14.2 g orange oily solid. Two grams were chromatotroned (20% EtOAc/cyclohexane) and then recyrstallized to give 1.2 g of 3-pyridinecarboxylic acid, 6-(difluoromethyl)-5-[[(2-methoxy-2-oxoethyl)amino]carbonyl]-4-(2-methylpropyl)-2-(trifluoromethyl)-, methyl ester as a white solid. m.p. 126°-129° C.
[Compound]
Name
acid chloride
Quantity
12.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4](=[O:7])[CH2:5]N.C([N:10]([CH:14](C)C)[CH:11]([CH3:13])C)C.[CH2:17](Cl)Cl>>[N:10]1[CH:11]=[CH:13][CH:17]=[C:5]([C:4]([OH:3])=[O:7])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
acid chloride
Quantity
12.81 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.68 g
Type
reactant
Smiles
Cl.COC(CN)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
WAIT
Type
WAIT
Details
After 1/2 hour a gas chromatographic assay showed complete
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
reaction
WASH
Type
WASH
Details
It was washed with dilute HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2C2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 14.2 g orange oily solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05424274

Procedure details

The acid chloride starting material of Example 1 (12.81 g=0.0345 mole) was dissolved in 100 ml CH2Cl2. To this solution was added 4.68 g (0.0373 mol) of glycine methyl ester hydrochloride. This mixture was cooled in an ice bath before adding 10 ml of ethyldiisopropylamine (EDPA) (0.0574 mole) by pipet. The ice bath was removed, and the reaction stirred overnight at room temperature. 19F NMR showed the reaction was incomplete. An additional 3 ml of EDPA (0.172 mol) was added. After 1/2 hour a gas chromatographic assay showed complete reaction. It was washed with dilute HCl and extracted with CH2C2. The CH2Cl2 layer was dried with MgSO4, filtered and concentrated to 14.2 g orange oily solid. Two grams were chromatotroned (20% EtOAc/cyclohexane) and then recyrstallized to give 1.2 g of 3-pyridinecarboxylic acid, 6-(difluoromethyl)-5-[[(2-methoxy-2-oxoethyl)amino]carbonyl]-4-(2-methylpropyl)-2-(trifluoromethyl)-, methyl ester as a white solid. m.p. 126°-129° C.
[Compound]
Name
acid chloride
Quantity
12.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4](=[O:7])[CH2:5]N.C([N:10]([CH:14](C)C)[CH:11]([CH3:13])C)C.[CH2:17](Cl)Cl>>[N:10]1[CH:11]=[CH:13][CH:17]=[C:5]([C:4]([OH:3])=[O:7])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
acid chloride
Quantity
12.81 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.68 g
Type
reactant
Smiles
Cl.COC(CN)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
WAIT
Type
WAIT
Details
After 1/2 hour a gas chromatographic assay showed complete
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
reaction
WASH
Type
WASH
Details
It was washed with dilute HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2C2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 14.2 g orange oily solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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